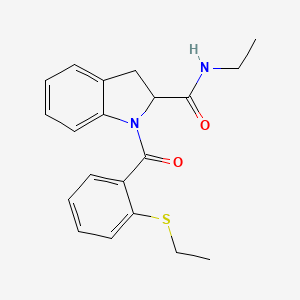

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVHEOFZZMYGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction, where the benzoyl-indoline intermediate reacts with ethylthiol in the presence of a base such as sodium hydride.

N-ethylation: The final step involves the N-ethylation of the indoline nitrogen using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethylthio positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydride, potassium carbonate, ethyl iodide

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Benzyl derivatives

Substitution: Various substituted indoline derivatives

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of indole-2-carboxamide derivatives, including N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide. These compounds have shown promising efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, a series of indole derivatives were synthesized and evaluated, revealing significant activity with minimum inhibitory concentrations (MIC) in the low micromolar range . The structural modifications in these compounds, such as the introduction of ethylthio groups, appear to enhance their biological activity.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against various tumor cell lines. In vitro evaluations demonstrated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with traditional chemotherapeutics .

Case Study: Pediatric Glioblastoma Multiforme (GBM)

In a study focused on pediatric GBM, the compound was part of a screening panel that identified several indole derivatives with potent antiproliferative effects against KNS42 tumor cell lines. The mechanism of action was further elucidated through transcriptional analysis, indicating potential pathways involved in inducing apoptosis in tumor cells .

Cannabinoid Receptor Modulation

This compound has also been studied for its interaction with cannabinoid receptors, specifically CB2 receptors. Compounds within this class have demonstrated agonistic activity at these receptors, which are implicated in various physiological processes including pain modulation and inflammation . The exploration of such interactions opens avenues for therapeutic applications in pain management and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

The compound's structure has been pivotal in determining its biological activity. SAR studies have indicated that modifications at specific positions on the indole ring can significantly influence the potency and selectivity of these compounds against target pathogens or cancer cells. For example, substituents like ethylthio enhance lipophilicity and potentially improve cellular uptake and bioavailability .

Synthesis and Chemical Applications

From a synthetic chemistry perspective, this compound serves as a versatile building block for developing novel chemical entities. Its synthesis involves straightforward methodologies such as amide coupling reactions, which allow for the rapid generation of diverse analogs for further biological evaluation .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related compounds in the evidence:

Benzathine Benzylpenicillin ()

- Structure : A penicillin derivative with a dibenzylethylenediamine salt.

- Functional Groups : Contains a β-lactam ring, thiazolidine ring, and phenylacetamido side chain.

- Key Differences :

- N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide lacks the β-lactam core critical for antibacterial activity.

- The indoline scaffold and ethylthio-benzoyl group distinguish it from penicillin-based antibiotics.

- Applications : Benzathine benzylpenicillin is used for prolonged antibiotic action, whereas the indoline derivative’s biological role remains uncharacterized in the evidence .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (Compound 22, )

- Structure : Combines a benzimidazole-linked benzyl group with a benzo[b]thiophene carboxamide.

- Functional Groups : Benzimidazole (aromatic heterocycle) and benzo[b]thiophene (sulfur-containing fused ring).

- Key Differences :

- The indoline core in This compound is replaced by a benzimidazole in Compound 22.

- Compound 22’s benzo[b]thiophene carboxamide contrasts with the ethylthio-benzoyl group in the target compound.

- Applications: Compound 22 was synthesized as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the therapeutic relevance of carboxamide derivatives in immunomodulation .

Biological Activity

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings, supported by data tables and case studies.

Synthesis

The compound is synthesized through a multi-step process that includes:

- Formation of the Indoline Core : The indoline structure is typically synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

- Introduction of the Benzoyl Group : This is achieved through Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Ethylthio Substitution : The ethylthio group is introduced via nucleophilic substitution, where the benzoyl-indoline intermediate reacts with ethylthiol in the presence of a base such as sodium hydride.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming hydrogen bonds with key amino acid residues in their active sites, thus blocking substrate access.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A375 (melanoma) | 4.2 | Significant apoptosis |

| MDA-MB-231 (breast) | 1.0 | Induces morphological changes |

| HepG2 (liver) | 0.95 | Antiproliferative activity |

These results indicate that this compound exhibits potent anticancer properties across different cell lines .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It shows promising activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications for neurodegenerative diseases like Alzheimer's. The following table presents its inhibitory effects:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 0.27 | Competitive |

| Tyrosinase | 21.5 | Non-competitive |

These findings suggest that the compound may play a role in neuroprotective strategies and could be beneficial in treating conditions associated with cholinergic dysfunction .

Case Studies

- Anticancer Efficacy : A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in enhanced caspase-3 activity, indicating induction of apoptosis at concentrations as low as 1 µM .

- Neuroprotective Potential : Another investigation focused on the compound's ability to inhibit AChE and its effects on neuroprotection demonstrated that it could significantly reduce Aβ aggregation, a hallmark of Alzheimer's disease pathology .

Q & A

Q. What are the optimal synthetic routes for preparing N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide coupling and benzoylation. Key steps include activating the indoline-2-carboxylic acid moiety (e.g., using ethyl chloroformate) and coupling with 2-(ethylthio)benzoyl chloride under basic conditions (e.g., triethylamine in DMF). Optimization focuses on controlling temperature (100–150°C) and solvent polarity to minimize side products like unreacted intermediates or hydrolysis by-products. Continuous flow reactors and high-throughput screening can enhance efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on ¹H/¹³C NMR to verify amide bond formation and substituent positions, IR spectroscopy for carbonyl (C=O) and thioether (C-S) functional groups, and mass spectrometry (ESI-TOF) to validate the molecular ion peak (e.g., [M+H]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening includes in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric readouts) targeting enzymes like kinases or proteases. Cellular viability assays (MTT or resazurin reduction) assess cytotoxicity. Dose-response curves (IC₅₀ values) are generated using serial dilutions (0.1–100 µM). Molecular docking (AutoDock Vina) predicts binding modes to receptors like CB1 or kinase domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., lipid-lowering vs. anti-inflammatory effects) require orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and metabolomic profiling to identify off-target interactions. Structure-activity relationship (SAR) studies comparing analogs with modified ethylthio or benzoyl groups can isolate critical pharmacophores. Cross-validation with knockout cell lines (e.g., CRISPR-Cas9) clarifies target specificity .

Q. What strategies are effective for designing analogs with improved metabolic stability?

Replace metabolically labile groups (e.g., ethylthio) with bioisosteres like trifluoromethylthio or cyclopropylthio. Prodrug approaches (e.g., esterification of the carboxamide) enhance oral bioavailability. Metabolic soft spots are identified via LC-MS/MS analysis of microsomal incubations. Computational tools (ADMET Predictor) prioritize analogs with favorable LogP (2–4) and low CYP450 inhibition .

Q. How can reaction mechanisms for key synthetic steps (e.g., Curtius rearrangement) be investigated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-tagged intermediates) and kinetic analysis (Eyring plots) to track rearrangement pathways. DFT calculations (Gaussian 16) model transition states and activation energies. Experimental validation includes trapping intermediates (e.g., acyl azides) and characterizing by HRMS .

Q. What methodologies address solubility challenges in formulation studies?

Poor aqueous solubility (common with hydrophobic indoline/benzoyl groups) is mitigated via co-solvent systems (PEG-400/water), nanoparticle formulations (PLGA encapsulation), or salt formation (hydrochloride or mesylate). Solubility parameters are quantified using shake-flask assays with HPLC-UV quantification. Crystallography identifies polymorphs with improved dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.